molecular formula C16H13ClN6O2 B2419545 N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327529-25-8

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2419545
CAS No.: 1327529-25-8
M. Wt: 356.77
InChI Key: PSIVBKQHICXSQM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a sophisticated chemical hybrid compound designed for preclinical research, integrating three distinct pharmacologically active motifs: an azetidine carboxamide, a 1,2,4-oxadiazole heterocycle, and a chlorophenyl substituent. The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functional groups, prized in medicinal chemistry for its ability to improve metabolic stability and membrane permeability while maintaining key molecular interactions . This heterocyclic system is present in several commercially available drugs and demonstrates a wide spectrum of potential biological activities, including anticancer, antiviral, and anti-inflammatory properties . The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery, contributing to molecular rigidity and serving as a key building block for more complex three-dimensional structures . The specific incorporation of a 3-(pyrimidin-2-yl)-1,2,4-oxadiazole moiety linked to an azetidine core is a structural feature found in advanced research compounds, particularly those investigated as potent and selective small-molecule inhibitors for neurological targets . For instance, closely related structural analogs based on the 1,2,4-oxadiazole scaffold have been identified as inhibitors of the SLACK (KNa1.1) potassium channel, a target linked to malignant migrating partial seizures of infancy (MMPSI) and other epileptic encephalopathies . These research tools are critical for probing channel function and validating novel therapeutic targets for treatment-resistant neurological diseases. This compound is offered exclusively for research applications by scientific professionals. It is intended for in vitro studies only and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working within a properly ventilated laboratory environment.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O2/c17-11-4-1-2-5-12(11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-18-6-3-7-19-13/h1-7,10H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIVBKQHICXSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structure that includes an azetidine ring, a pyrimidine moiety, and an oxadiazole group. The molecular weight is approximately 384.8 g/mol . The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those with similar structures to this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • MCF-7 (breast cancer) : Compounds similar to N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine showed IC50 values in the micromolar range, indicating significant cytotoxicity .
    • U-937 (acute monocytic leukemia) : This cell line demonstrated sensitivity to related oxadiazole derivatives with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action :
    • Inhibition of Enzymes : The oxadiazole scaffold has been implicated in inhibiting key enzymes involved in cancer progression such as HDAC (Histone Deacetylase) and thymidylate synthase . These enzymes play critical roles in cell proliferation and survival.
    • Induction of Apoptosis : Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by activating caspase pathways and increasing p53 expression levels .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine can be influenced by modifications to its chemical structure:

ModificationEffect on Activity
Substitution on the azetidine ringAlters binding affinity to target proteins
Variations in the pyrimidine or oxadiazole moietiesCan enhance or reduce cytotoxicity
Chlorine substitution at the phenyl groupMay improve lipophilicity and cellular uptake

Molecular Docking Studies

Molecular docking studies have provided insights into how N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine interacts with biological targets. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues within target enzymes . Such interactions are critical for the compound's efficacy as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can be synthesized through a multi-step reaction involving the coupling of 2-chlorophenyl isocyanate with pyrimidine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study evaluated its efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A detailed study on its effects on breast cancer cells demonstrated a reduction in cell viability by approximately 70% at higher concentrations .

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of this compound against Candida albicans and other fungal pathogens. The compound was tested using the disc diffusion method, showing zones of inhibition that suggested strong antifungal properties .

Case Study 2: Anticancer Activity
In a study focusing on breast cancer models, this compound was administered at varying doses. Results indicated a dose-dependent decrease in tumor growth rates, with significant differences observed compared to control groups. The study concluded that this compound could serve as a lead candidate for further development in cancer therapeutics .

Computational Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high affinity for certain enzymes involved in cancer progression and microbial resistance mechanisms .

Preparation Methods

Cyclization of 3-Aminopropanol Derivatives

Azetidine formation often begins with γ-butyrolactone derivatives. For example, 3-aminopropanol undergoes cyclization under acidic conditions to yield the azetidine ring. A representative procedure involves:

Step Reagents/Conditions Yield Reference
1 γ-Butyrolactone, aminoguanidine carbonate, pyridine, 110°C, 12 h 40%
2 Acetic acid, reflux, 6 h 88%

This method, adapted from triazolopyrimidine syntheses, provides the azetidine intermediate N-(2-chlorophenyl)azetidine-1-carboxamide after carboxamide formation with 2-chlorophenyl isocyanate.

Construction of the 1,2,4-Oxadiazole Moiety

Cyclodehydration of Amidoximes

The oxadiazole ring is constructed via cyclodehydration of amidoximes with carboxylic acid derivatives. Critical parameters include:

  • Reagent : Phosphorus oxychloride (POCl₃) or carbodiimides
  • Solvent : Acetonitrile or toluene
  • Temperature : 80–100°C

A patented method details the reaction of 3-cyanoazetidine with hydroxylamine to form the amidoxime, followed by POCl₃-mediated cyclization:

$$
\text{3-Cyanoazetidine} + \text{NH}2\text{OH} \xrightarrow{\text{EtOH, 60°C}} \text{Amidoxime} \xrightarrow{\text{POCl}3, 80°C} \text{1,2,4-Oxadiazole} \quad \text{}
$$

Key Data :

  • Reaction time: 3–5 h
  • Yield: 89–94%
  • Purity (HPLC): >96%

Pyrimidine Functionalization

Nucleophilic Aromatic Substitution

Pyrimidine incorporation is achieved via SNAr reactions, leveraging the electron-deficient nature of chloropyrimidines. A representative protocol from Hoffmann-La Roche’s asymmetric synthesis involves:

Reagent Conditions Yield
2-Chloropyrimidine K₂CO₃, DMF, 90°C, 8 h 85%

This step exhibits strict dependence on solvent polarity, with DMF outperforming THF or dioxane.

Convergent Coupling Strategies

Microwave-Assisted Amide Bond Formation

Modern syntheses employ microwave irradiation to accelerate coupling between the azetidine-oxadiazole intermediate and pyrimidine-carboxylic acid. Conditions optimized by VulcanChem include:

Parameter Value
Temperature 150°C
Time 20 min
Solvent DCE
Catalyst HATU

Advantages :

  • 50% reduction in reaction time vs. conventional heating
  • 95% purity by LC-MS

Analytical Characterization

Spectroscopic Data

Critical characterization data for the final compound:

Technique Key Signals
$$^1$$H NMR (400 MHz, DMSO-d₆) δ 8.92 (s, 1H, pyrimidine), 7.55–7.32 (m, 4H, Ar-H), 4.21 (t, J=7.6 Hz, 2H, azetidine)
HRMS (ESI+) m/z 357.0821 [M+H]$$^+$$ (calc. 357.0819)

IR spectroscopy confirms carbonyl stretches at 1685 cm$$^{-1}$$ (amide) and 1602 cm$$^{-1}$$ (oxadiazole).

Industrial-Scale Considerations

Solvent Recycling and Waste Reduction

Patented large-scale processes emphasize:

  • Solvent Recovery : Distillation and reuse of acetonitrile (>90% recovery)
  • Catalyst : Tris(dioxa-3,6-heptyl)amine (TDA-1) for phase-transfer catalysis
  • Throughput : 1.2 kg/batch with 78% overall yield

Challenges and Optimization Opportunities

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by:

  • Strict stoichiometric control (1:1 amidoxime:acylating agent)
  • Low-temperature cyclization (0–5°C)

Purification Strategies

Chromatography-free purification is achieved via:

  • pH-dependent crystallization (pKₐ = 4.2 for the carboxamide)
  • Solvent pair: Ethyl acetate/cyclohexane (3:1 v/v)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling azetidine derivatives with oxadiazole and pyrimidine components. Microwave-assisted techniques are employed to enhance reaction rates (e.g., 30–60% yield improvements) while reducing solvent use and energy consumption . Key steps include:

  • Cyclization of amidoximes with carboxylic acids to form the 1,2,4-oxadiazole ring.
  • Vilsmeier reagent-catalyzed coupling for pyrimidine integration.
    • Optimization : Parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. acetonitrile), and reaction time (2–6 hours) are systematically varied. Microwave irradiation (100–150 W) is preferred for faster kinetics .

Q. How is the compound’s structure validated post-synthesis?

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent connectivity, particularly the azetidine ring (δ 3.5–4.2 ppm for N-CH₂ protons) and oxadiazole moiety (δ 8.1–8.5 ppm for pyrimidine protons). High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (C₁₆H₁₃ClN₆O₂, [M+H]⁺ = 357.09) .
  • Critical Checks : Ensure absence of unreacted intermediates (e.g., free pyrimidine or chlorophenyl groups) via thin-layer chromatography (TLC) or HPLC.

Q. What preliminary assays are used to assess its biological activity?

  • Approach : Enzymatic assays (e.g., kinase inhibition) and receptor-binding studies (e.g., GPCRs) are conducted. The oxadiazole and pyrimidine groups are hypothesized to interact with ATP-binding pockets or allosteric sites .
  • Data Interpretation : IC₅₀ values are compared against controls. For example, a study reported IC₅₀ = 1.2 µM against a kinase target, suggesting moderate potency requiring structural optimization .

Advanced Research Questions

Q. How can synthetic yield be improved while maintaining scalability?

  • Strategies :

  • Use Design of Experiments (DoE) to model interactions between variables (e.g., reagent stoichiometry, microwave power).
  • Implement flow chemistry for continuous production, reducing batch variability .
  • Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediate formation .

Q. How to resolve contradictory bioactivity data across studies?

  • Root Cause Analysis : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models (e.g., primary vs. immortalized cells). For example, a 10-fold difference in IC₅₀ values was traced to variations in serum content (5% vs. 10% FBS) .
  • Mitigation : Standardize protocols (e.g., CLIA guidelines) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Tools : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like kinases. The pyrimidine group shows strong π-π stacking with tyrosine residues in silico .
  • Validation : Compare computational predictions with experimental mutagenesis data (e.g., alanine scanning of binding pockets) .

Q. How to characterize azetidine ring conformers and their impact on bioactivity?

  • Methods : Variable-temperature NMR (VT-NMR) identifies ring puckering dynamics. X-ray crystallography (using SHELX programs ) resolves stable conformers.
  • Biological Relevance : A twisted azetidine conformation may enhance membrane permeability (logP = 2.8) compared to planar analogs (logP = 3.5) .

Methodological Recommendations

  • For SAR Studies : Combine QSAR models with fragment-based screening to prioritize analogs.
  • For Structural Analysis : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve electron density of the chlorophenyl group .
  • For Bioactivity Validation : Employ CRISPR-Cas9 knockout models to confirm target specificity .

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